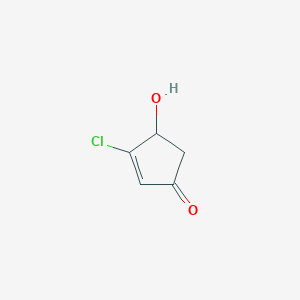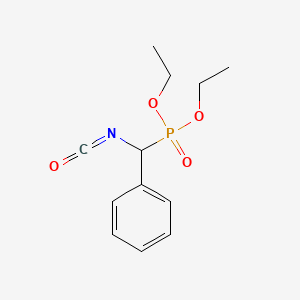
Di(propan-2-yl)(trimethylsilyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(propan-2-yl)(trimethylsilyl)phosphane is a chemical compound that belongs to the class of tertiary phosphines It is characterized by the presence of two isopropyl groups and one trimethylsilyl group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di(propan-2-yl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagentsThe reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Di(propan-2-yl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
Aplicaciones Científicas De Investigación
Di(propan-2-yl)(trimethylsilyl)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound is studied for its potential role in biological systems, particularly in the development of phosphine-based drugs.
Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of di(propan-2-yl)(trimethylsilyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property allows it to form stable complexes with transition metals, facilitating catalytic reactions. The molecular targets and pathways involved include coordination with metal centers and participation in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropylphosphine: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the isopropyl groups.
Diphenylphosphine: Contains phenyl groups instead of isopropyl groups.
Uniqueness
Di(propan-2-yl)(trimethylsilyl)phosphane is unique due to the presence of both isopropyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties make it a versatile ligand in catalysis and a valuable reagent in synthetic chemistry .
Propiedades
| 76182-05-3 | |
Fórmula molecular |
C9H23PSi |
Peso molecular |
190.34 g/mol |
Nombre IUPAC |
di(propan-2-yl)-trimethylsilylphosphane |
InChI |
InChI=1S/C9H23PSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 |
Clave InChI |
NLVFOIYZSCGONS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/no-structure.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)


